molecular formula C11H17N5O B15050571 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1856031-68-9

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15050571
CAS No.: 1856031-68-9
M. Wt: 235.29 g/mol
InChI Key: FXDUXPMBUOVRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 3-methoxy-1-methyl-1H-pyrazol-4-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole core structure but differs in functional groups.

    1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1856031-68-9

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N5O/c1-4-16-6-5-9(13-16)7-12-10-8-15(2)14-11(10)17-3/h5-6,8,12H,4,7H2,1-3H3

InChI Key

FXDUXPMBUOVRSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.